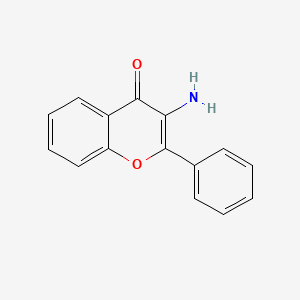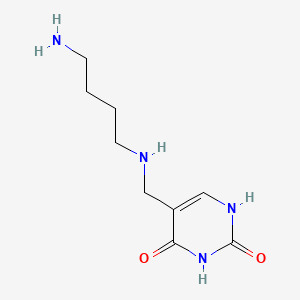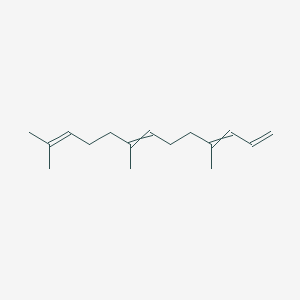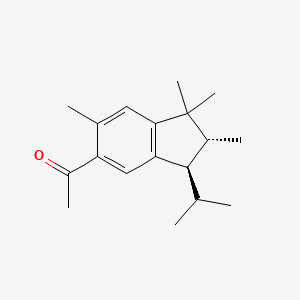
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is a synthetic compound known for its use in the fragrance industry. It is characterized by a dry, sweet, and creamy scent reminiscent of amber and musk . This compound is often used in sandalwood fragrances and is created in laboratories using various methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- involves multiple steps, typically starting with the preparation of the indane core structure. The process includes:
Alkylation: Introduction of isopropyl and methyl groups to the indane core.
Acetylation: Addition of an acetyl group to the indane structure.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is optimized for efficiency and cost-effectiveness. The use of renewable materials is increasingly common to preserve natural resources .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the indane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its unique scent profile.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- primarily involves its interaction with olfactory receptors. The molecular structure allows it to bind to specific receptors in the nose, triggering a sensory response that is perceived as a distinct fragrance .
Comparación Con Compuestos Similares
Similar Compounds
- 1- [2, 3-Dihydro-3- (1-Methylethyl)-1, 1, 2, 6-Tetramethyl-1H-Inden-5-Yl]-Ethanone
- 1- [2, 3-Dihydro-1, 1, 2, 6-Tetramethyl-3- (1-Methylethyl)-1H-Inden-5-Yl]-Ethanone
Uniqueness
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- stands out due to its specific scent profile and its stability under various conditions. Its unique combination of acetyl, isopropyl, and methyl groups contributes to its distinct olfactory properties .
Propiedades
Número CAS |
68857-95-4 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-[(2R,3R)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]ethanone |
InChI |
InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3/t12-,17-/m1/s1 |
Clave InChI |
IMRYETFJNLKUHK-SJKOYZFVSA-N |
SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
SMILES isomérico |
C[C@@H]1[C@H](C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
SMILES canónico |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Sinónimos |
5-acetyl-1,1,2,6-tetramethyl-3-isopropylindane traseolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


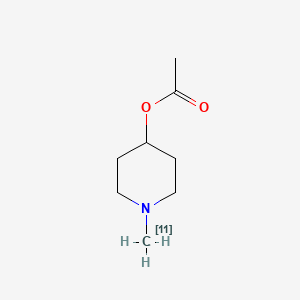
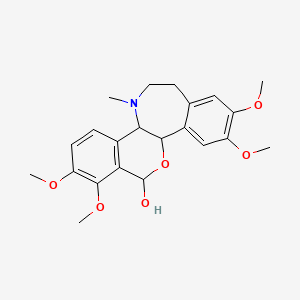
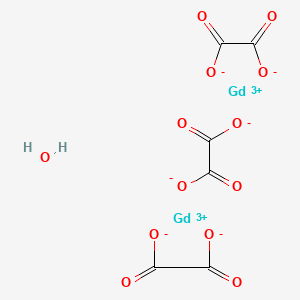
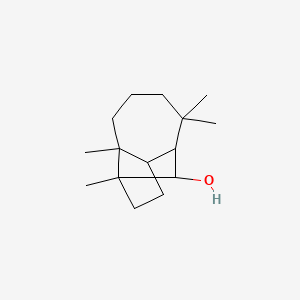
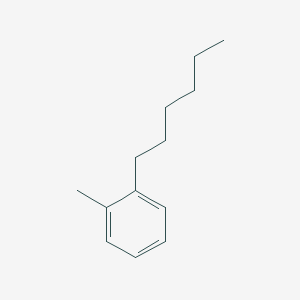
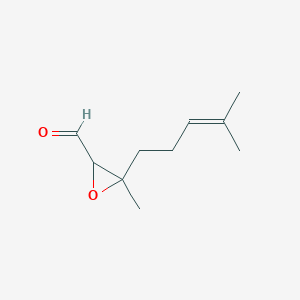

![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)
